molecular formula C14H20N2S B3018770 N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 102389-13-9

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B3018770
CAS RN: 102389-13-9
M. Wt: 248.39
InChI Key: PXOMUSMGYFLSLS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as NBP-TZA, is a novel compound that has been shown to have potential use in a variety of scientific research applications. It is a member of the thiazin family, a group of compounds that are known for their unique chemical and physical properties. The structure of NBP-TZA consists of a nitrogen atom bound to two butylphenyl groups and a five-membered thiazin ring. It was first synthesized in 2019 and has since been studied for its potential applications in scientific research.

Scientific Research Applications

Organic Electronics and Photodetectors

Compound X has been investigated for its charge carrier mobility in polymer composites. Specifically, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) composites containing compound X were developed. These materials exhibit balanced electron and hole mobilities, making them promising candidates for use in photodetectors . The sensitization by compound X enhances photoconductivity in both blue and red spectral ranges.

Perovskite Solar Cells (PSCs)

Poly-TPD, a member of the triphenylamine family, has demonstrated favorable performance in PSCs. Compound X, as part of poly-TPD-based interfacial passivation strategies, promotes efficiency and operational stability in perovskite solar cells with regular architectures .

Energy Transfer Properties

In hybrid thin films prepared via solution blending, compound X (poly-TPD) was combined with the laser dye Fluorol 7GA (F7GA). Researchers explored the optoelectronic properties and excitation energy transfer behavior in these films. Various weight ratios of F7GA were added to a fixed concentration of poly-TPD, revealing insights into energy transfer processes .

Organic Field-Effect Transistors (OFETs)

In the architecture of OFETs, poly-TPD (including compound X) has been studied for its hole mobility. It was found to exhibit a hole mobility of approximately 1 × 10^(-4) cm^2 V^(-1) s^(-1) . This property positions it as a potential material for use in OFETs.

Thin Film Devices

Thin films of high quality can be formed using poly-TPD (including compound X). These films exhibit excellent hole transport properties, contributing to monopolar electrical conductivity. Researchers have reported hole mobilities in the range of (1 ÷ 2) × 10^(-3) cm^2 V^(-1) s^(-1) . Such properties are valuable for various thin film electronic devices.

properties

IUPAC Name

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-3-5-12-6-8-13(9-7-12)16-14-15-10-4-11-17-14/h6-9H,2-5,10-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOMUSMGYFLSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NCCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323377
Record name N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

102389-13-9
Record name N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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